molecular formula C19H17NO4 B1457257 2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352542-61-0

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1457257
CAS No.: 1352542-61-0
M. Wt: 323.3 g/mol
InChI Key: JYXLFTZGYWWJIG-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of specific metabolites . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in the catabolism of certain amino acids, leading to an accumulation of these metabolites. This interaction can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert effects on mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-24-14-8-6-13(7-9-14)10-11-20-12-17(19(22)23)15-4-2-3-5-16(15)18(20)21/h2-9,12H,10-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLFTZGYWWJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 6
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2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.